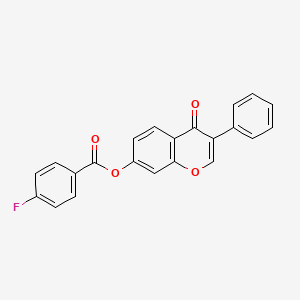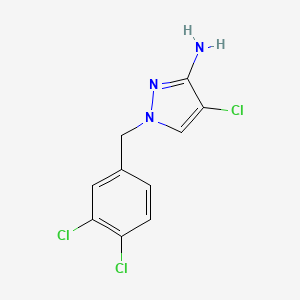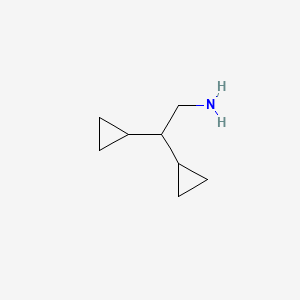![molecular formula C18H17N5O3S B2676609 N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1357803-06-5](/img/structure/B2676609.png)
N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Synthesis of Tetrahydro-Benzothieno(2,3-d)Pyrimidine and Tetrahydrobenzothieno(3,2-e)-(1,2,4)Triazolo(4,3-c)Pyrimidine Derivatives as Potential Antimicrobial Agents : This research outlines the synthesis of various tetrahydrobenzothieno pyrimidine and triazolopyrimidine derivatives. Preliminary antimicrobial testing indicated specific compounds exhibiting notable activity against Candida albicans and Staphylococcus aureus, with no significant activity against Escherichia coli. This highlights the potential of these compounds in antimicrobial applications, specifically targeting fungal infections and certain bacterial strains (Soliman et al., 2009).
Synthesis of Novel Fused Triazolothiadiazol Derivatives
A Facile Synthesis of Some Novel Fused [1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol Derivatives : This study discusses the synthesis of novel triazolothiadiazol derivatives from tetrahydrobenzo[b]thiophene. The compounds were characterized by various spectroscopic methods. Although the specific application in scientific research isn't directly mentioned, the detailed synthesis route and structural characterization contribute to the chemical knowledge base and could be foundational for future applications in pharmaceuticals or materials science (Nagaraju et al., 2013).
Synthesis and Insecticidal Applications
Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Thiadiazole Moiety Against the Cotton Leafworm, Spodoptera Littoralis : This paper details the synthesis of heterocycles with a thiadiazole moiety and their evaluation as insecticidal agents against Spodoptera littoralis. The work demonstrates the potential of these compounds in agricultural applications, specifically for pest control, showcasing an important area of scientific research application for chemical compounds (Fadda et al., 2017).
Synthesis and Cytotoxicity Evaluation
Synthesis, Characterization, and Cytotoxicity of Substituted [1]Benzothieno[3,2-e][1,2,4]Triazolo[4,3-a]Pyrimidines : Focusing on the anticancer activity of thieno[2,3-d]pyrimidines and triazolothienopyrimidines, this study synthesized a series of compounds and evaluated their in vitro cytotoxicity against prostate cancer (PC-3) and colon cancer (HCT-116) cell lines. Several compounds exhibited significant cytotoxicity, highlighting the potential for developing potent anticancer agents from these chemical frameworks (Botros et al., 2017).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-14(19-8-11-4-3-7-26-11)9-23-18(25)22-10-20-17-15(16(22)21-23)12-5-1-2-6-13(12)27-17/h3-4,7,10H,1-2,5-6,8-9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPQTCKBPWUORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)
![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)
![4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676535.png)
![N-({1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2676539.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2676545.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2676549.png)